2-Hydroxyoctadec-2-enoic acid
Description
Overview of Hydroxylated Fatty Acids in Chemical Biology and Natural Products Research
Hydroxylated fatty acids (HFAs) are a class of lipids characterized by the presence of at least one hydroxyl group along their aliphatic chain. nih.gov They are found across various biological systems, from bacteria and plants to animals. gerli.com In the realm of natural products research, HFAs are recognized for their diverse origins and functions. For instance, 2-hydroxy acids are found in plants, animal wool waxes, and specialized tissues like the brain. gerli.com Specific HFAs, such as 2-hydroxytetracosanoic acid (cerebronic acid), are integral components of cerebrosides, which are vital glycosphingolipids in nervous tissue. gerli.com
The biological activities of HFAs are a significant focus of chemical biology. They are implicated in a range of physiological processes. For example, a class of endogenous lipids known as fatty acid esters of hydroxyl fatty acids (FAHFAs) has been shown to improve glucose tolerance, stimulate insulin (B600854) secretion, and exhibit broad anti-inflammatory effects. oup.com Some saturated hydroxy fatty acids (SHFAs) have demonstrated growth inhibitory activities against various human cancer cell lines and can suppress β-cell apoptosis induced by proinflammatory cytokines. nih.gov Furthermore, ω-hydroxy fatty acids are of great interest as they serve as monomers for the synthesis of polymers and are used as building blocks in the chemical, pharmaceutical, and food industries. nih.gov The hydroxylation of unsaturated fatty acids by microbial bioconversion is a key process for creating new HFAs with enhanced properties like higher viscosity and reactivity compared to their non-hydroxylated counterparts. science.gov
Unique Structural Features of 2-Hydroxyoctadec-2-enoic Acid
This compound is an 18-carbon fatty acid distinguished by two key structural motifs. The first is a hydroxyl group located at the second carbon position (the α-carbon). This makes it an alpha-hydroxy fatty acid (α-HFA). The presence of this hydroxyl group at the α-position is a common feature in lipids found in the skin, wool waxes, and brain tissue. gerli.com
The second defining feature is a carbon-carbon double bond between the second and third carbons (the α- and β-positions). This configuration is known as an α,β-unsaturated carboxylic acid. The conjugation of the double bond with the carbonyl group of the carboxylic acid creates an electrophilic system. This electrophilicity is a crucial characteristic, as such compounds can potentially interact with nucleophilic species in biological systems, such as the cysteine residues in proteins. nih.gov This reactivity is distinct from many other fatty acids and suggests a potential role in redox signaling and covalent modification of cellular targets. nih.gov
Current Landscape and Gaps in Academic Research on Alpha-Hydroxylated Alpha,Beta-Unsaturated Fatty Acids
Current research on hydroxylated fatty acids is broad, covering their synthesis, natural occurrence, and biological activities, which range from anticancer to anti-inflammatory properties. nih.govgerli.comnih.gov Synthetic methods have been developed for various HFA regioisomers to enable the study of their structure-activity relationships. nih.govacs.org There is also significant interest in the metabolism of polyunsaturated fatty acids which can lead to the formation of hydroxylated and subsequently oxidized products, including electrophilic α,β-unsaturated ketone-containing fatty acids. nih.gov These electrophilic fatty acids are known to have anti-inflammatory and anti-proliferative signaling properties. nih.gov
However, a significant gap exists in the specific investigation of fatty acids that combine both an α-hydroxy group and an α,β-unsaturation, such as this compound. While the metabolism of α,β-unsaturated keto fatty acids has been explored, revealing that they can be saturated by enzymes like prostaglandin (B15479496) reductase 1, much less is known about the downstream metabolism and specific biological targets of α,β-unsaturated hydroxy fatty acids. nih.gov The interplay between the α-hydroxyl group and the α,β-unsaturated system in terms of chemical reactivity, metabolic fate, and biological signaling remains an under-investigated area. Research has often focused on other positional isomers, such as 2-hydroxyoleic acid ((9Z)-2-hydroxyoctadec-9-enoic acid), which has shown potent anti-cancer activities, leaving the biological role of the 2-enoic isomer largely unexplored. gerli.comnih.gov
Rationale for Investigating this compound in Contemporary Scientific Disciplines
The rationale for a focused investigation of this compound is multifold. Firstly, the unique combination of an α-hydroxy group and an α,β-unsaturated system suggests novel chemical and biological properties. The electrophilic nature of the α,β-unsaturated carbonyl system implies a potential for covalent interactions with biological macromolecules, a mechanism of action distinct from receptor-mediated signaling common to many lipids. nih.gov Investigating this reactivity is crucial for understanding its potential role in cellular signaling and toxicology.
Secondly, the potent biological activities observed in structurally related molecules provide a strong impetus for research. For instance, the synthetic isomer 2-hydroxyoleic acid is a known anti-cancer agent that modulates the lipid composition of cancer cell membranes and induces apoptosis. nih.gov Other hydroxylated fatty acids have shown promise in managing autoimmune diseases and exhibiting antiproliferative effects. nih.govnih.gov It is plausible that this compound could possess similar or entirely new therapeutic activities.
Finally, exploring the biosynthesis and metabolism of this compound could reveal new enzymatic pathways and metabolic products. Understanding how organisms synthesize and degrade α-hydroxylated α,β-unsaturated fatty acids would fill a significant gap in our knowledge of lipid metabolism and could provide new targets for metabolic engineering or therapeutic intervention. nih.gov
Structure
3D Structure
Properties
CAS No. |
25447-98-7 |
|---|---|
Molecular Formula |
C18H34O3 |
Molecular Weight |
298.5 g/mol |
IUPAC Name |
2-hydroxyoctadec-2-enoic acid |
InChI |
InChI=1S/C18H34O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(19)18(20)21/h16,19H,2-15H2,1H3,(H,20,21) |
InChI Key |
JPUHAXBCXWSQMM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC=C(C(=O)O)O |
Origin of Product |
United States |
Nomenclature and Advanced Structural Considerations of 2 Hydroxyoctadec 2 Enoic Acid
Systematic Nomenclature and Positional Isomerism in Octadecenoic Acids
The systematic name for 2-hydroxyoctadec-2-enoic acid, following IUPAC conventions, precisely describes its molecular structure. The name indicates an eighteen-carbon chain ("octadec-"), the presence of a double bond starting at the second carbon ("-2-enoic"), a carboxylic acid functional group ("-oic acid"), and a hydroxyl group at the second carbon ("2-hydroxy-"). The geometry of the substituents around the double bond is specified as either (2E)- or (2Z)-, which is crucial for defining the specific stereoisomer.
Octadecenoic acids, as a class, exhibit significant positional isomerism, where the location of the carbon-carbon double bond varies along the acyl chain. This variation has a notable impact on the physical and metabolic properties of the fatty acid. nih.gov For instance, human adipose tissue contains a mixture of octadecenoic acid isomers, with oleic acid (cis-9-octadecenoic acid) being the most abundant. nih.gov The distribution of these isomers can be determined through techniques like gas-liquid chromatography combined with oxidative cleavage. nih.gov
Table 1: Positional Isomers of Octadecenoic Acid Found in Human Depot Fat nih.gov This interactive table showcases various positional isomers of octadecenoic acid and their relative percentages found in human depot fat.
| Isomer Name | Position of Double Bond | Percentage in Human Depot Fat (%) |
|---|---|---|
| 7-Octadecenoic acid | 7 | 0.4 |
| 8-Octadecenoic acid | 8 | 1.9 |
| 9-Octadecenoic acid (Oleic acid) | 9 | 73.0 |
| 10-Octadecenoic acid | 10 | 2.5 |
| 11-Octadecenoic acid (Vaccenic acid) | 11 | 19.0 |
Data sourced from J Lipid Res. 1967 Jul;8(4):308-11. nih.gov
Other positional isomers, such as cis-6-octadecenoic acid, have also been identified in the seed oils of certain plant species. pjsir.org The specific position of the double bond influences metabolic pathways, including the rates of oxidation and esterification in the liver. nih.gov
Stereochemical Aspects and Potential Chiral Centers in this compound
The primary stereochemical feature of this compound arises from the configuration of the substituents around the C2=C3 double bond. This gives rise to two geometric isomers: (E)-2-hydroxyoctadec-2-enoic acid and (Z)-2-hydroxyoctadec-2-enoic acid.
In the context of this molecule, there are no chiral carbon atoms. A chiral center requires a carbon atom to be bonded to four different substituent groups. The C2 and C3 carbons are sp² hybridized due to the double bond and are each bonded to only three groups, thus they are not chiral centers.
The distinction between the E and Z isomers is based on the Cahn-Ingold-Prelog (CIP) priority rules for the groups attached to the double-bond carbons.
For C2: The hydroxyl group (-OH) has a higher priority than the carboxyl group (-COOH).
For C3: The remainder of the alkyl chain (-C₁₅H₃₁) has a higher priority than the hydrogen atom (-H).
The resulting stereoisomers are:
(E) -isomer : The higher-priority groups (-OH and -C₁₅H₃₁) are on opposite sides of the double bond.
(Z) -isomer : The higher-priority groups (-OH and -C₁₅H₃₁) are on the same side of the double bond.
Table 2: Geometric Isomers of this compound This table illustrates the two possible geometric isomers based on the arrangement of substituents around the C2=C3 double bond.
| Isomer | Systematic Name | Description of Substituent Arrangement |
|---|---|---|
| E-isomer | (E)-2-Hydroxyoctadec-2-enoic acid | High-priority groups are on opposite sides of the double bond. |
Tautomeric Equilibria and Stability of Alpha-Hydroxylated Alpha,Beta-Unsaturated Carboxylic Acids
This compound, as an α-hydroxy-α,β-unsaturated carboxylic acid, can exist in equilibrium with its tautomeric form, 2-oxooctadecanoic acid. This type of constitutional isomerism is known as keto-enol tautomerism. libretexts.org The α-hydroxy-α,β-unsaturated acid represents the "enol" form (structurally an enol of a β-keto acid), while the 2-oxo acid is the "keto" form.
The equilibrium between these two tautomers involves the migration of a proton and the shifting of double bonds. This interconversion can be catalyzed by either acid or base. masterorganicchemistry.compressbooks.pub
Figure 1: Keto-Enol Tautomerism
Generally, for simple carbonyl compounds, the keto form is significantly more stable and predominates at equilibrium. pressbooks.pub However, the stability of the enol form can be enhanced by factors such as conjugation or intramolecular hydrogen bonding. pressbooks.pub In the case of this compound, the enol form is part of a conjugated system involving the C=C double bond and the C=O of the carboxyl group.
Studies on analogous compounds, such as 2-hydroxydodec-2-enoic acid, indicate that it exists as a minor tautomer of the corresponding 2-oxododecanoic acid. ebi.ac.uk This suggests that for this compound, the keto form (2-oxooctadecanoic acid) is likely the more thermodynamically stable and predominant species in the equilibrium mixture.
Conformational Analysis and Molecular Dynamics Simulations of this compound
The three-dimensional conformation of this compound is influenced by several structural elements. The long saturated hydrocarbon tail (C4 to C18) possesses significant flexibility due to free rotation around its carbon-carbon single bonds. In contrast, the region from C1 to C3 is more rigid. The C2=C3 double bond prevents rotation, creating a distinct "kink" in the molecular structure near the polar head group. The geometry of this kink is determined by whether the molecule is the E or Z isomer.
The presence of the carboxyl and hydroxyl groups at the head of the molecule allows for the possibility of intramolecular hydrogen bonding, which could further stabilize certain conformations. For example, a hydrogen bond could form between the hydroxyl proton and the carbonyl oxygen of the carboxylic acid.
While specific molecular dynamics (MD) simulation studies for this compound are not widely published, extensive research on other unsaturated fatty acids provides valuable insights. nih.govacs.org MD simulations have shown that the presence and position of double bonds in fatty acid chains significantly affect the physical properties of lipid bilayers. acs.org Unsaturated fatty acids introduce disorder and increase the fluidity (area per lipid) of membranes compared to their saturated counterparts. acs.orgresearchgate.net The double bond in oleic acid, for example, creates a more rigid structure in its chain compared to the flexible tail of palmitic acid. nih.gov
Based on these principles, it can be inferred that this compound would exhibit complex conformational dynamics. The rigid, planar structure of the α,β-unsaturated system at the head, combined with the flexible tail, would lead to a distinct molecular shape. In a biological context, such as a cell membrane, this shape would influence how the molecule packs with other lipids, thereby affecting membrane properties. The polar head group, with its hydrogen-bonding capabilities, would also play a critical role in its interactions with aqueous environments and other polar molecules. rsc.org
Synthetic Methodologies and Chemical Transformations of 2 Hydroxyoctadec 2 Enoic Acid
Strategic Approaches to Alpha-Hydroxylation of Fatty Acids
The introduction of a hydroxyl group at the alpha-position (C-2) of a fatty acid chain is a critical transformation for accessing α-hydroxy fatty acids (AHAs), a class of compounds with significant biological roles and applications as synthetic intermediates. researchgate.net The primary challenge in this functionalization lies in controlling the regioselectivity, targeting the C-H bonds at the α-position, which are adjacent to the carboxylic acid, over the numerous other methylene groups along the aliphatic chain. rsc.org
Regioselective and Stereoselective Hydroxylation Techniques
Achieving high regioselectivity and stereoselectivity is paramount for the synthesis of specific, biologically active AHAs. Both enzymatic and chemical methods have been developed to address this challenge.
Enzymatic Hydroxylation: Biocatalysis using peroxygenases, particularly from the CYP152 family, has emerged as a highly effective method for the regio- and stereoselective α-hydroxylation of fatty acids. rsc.orgrawdatalibrary.net These enzymes utilize hydrogen peroxide as the oxidant, offering a greener alternative to many traditional chemical oxidants. rsc.org
For instance, the bacterial peroxygenase P450Spα has demonstrated a strong preference for hydroxylating medium-chain fatty acids (C6-C10) at the α-position, yielding the corresponding (S)-2-hydroxy fatty acids with high enantiomeric excess (ee 95–>99%). rsc.org Another enzyme, P450Exα, also shows high regioselectivity for the α-position, particularly with caproic acid (C6), and has been successfully applied to the α-monohydroxylation of dicarboxylic acids like sebacic acid (C10). rsc.orgrsc.org
| Enzyme | Substrate (Fatty Acid) | Conversion (%) | Selectivity (α:β ratio) | Product | Enantiomeric Excess (ee %) |
|---|---|---|---|---|---|
| P450Exα | Caproic Acid (C6) | 95 | 14:1 | 2-Hydroxycaproic acid | Not Reported |
| P450Exα | Sebacic Acid (C10 dicarboxylic) | >99 | Exclusive α-mono-hydroxylation | 2-Hydroxysebacic acid | Not Reported |
| P450Spα | Caproic Acid (C6) | >99 | Preferential α-hydroxylation | (S)-2-Hydroxycaproic acid | 95 (S) |
| P450Spα | Caprylic Acid (C8) | >99 | Preferential α-hydroxylation | (S)-2-Hydroxyoctanoic acid | >99 (S) |
| P450Spα | Capric Acid (C10) | 94 | Preferential α-hydroxylation | (S)-2-Hydroxycapric acid | >99 (S) |
Chemical Hydroxylation: A common chemical strategy involves the Hell-Volhard-Zelinsky reaction to first achieve α-halogenation (typically bromination) of the fatty acid. The resulting α-bromo fatty acid can then undergo nucleophilic substitution with a hydroxide (B78521) source to yield the α-hydroxy fatty acid. While highly regioselective for the alpha position, this method produces a racemic mixture of the product.
A more recent approach utilizes trichloroisocyanuric acid (TCCA) for the intermediate α-chlorination of fatty acids under solvent-free conditions. acs.orgacs.org The resulting α-chloro fatty acid is then hydrolyzed, typically with potassium hydroxide, to afford the α-hydroxy fatty acid in good yields (64-68% for substrates like palmitic and stearic acid). acs.orgacs.org This method is efficient but, like the bromination route, is not stereoselective.
Directed Functionalization at the Alpha-Position
The carboxylic acid group is an advantageous directing group for the selective C-H functionalization of the adjacent α-position. researchgate.netacs.org This strategy leverages the ability of the carboxylate moiety to coordinate to a metal catalyst, positioning the catalyst in close proximity to the α-C-H bonds. This chelation assistance lowers the activation energy for C-H bond cleavage at the alpha position specifically, enabling its functionalization over other C-H bonds in the molecule. semanticscholar.orgresearchgate.net
This approach is a cornerstone of modern synthetic chemistry, allowing for various transformations such as arylation, amination, and hydroxylation. In the context of synthesizing 2-hydroxyoctadec-2-enoic acid, a directed C-H oxidation reaction catalyzed by a transition metal complex could, in principle, directly install the hydroxyl group at the C-2 position of octadecanoic acid. The development of such catalytic systems remains an active area of research, aiming to provide direct and efficient routes to α-functionalized carboxylic acids. researchgate.net
Formation of Alpha,Beta-Unaturation in Long-Chain Carboxylic Acids
The creation of a double bond between the alpha and beta carbons (C-2 and C-3) of a long-chain carboxylic acid is a key step in synthesizing compounds like this compound. This transformation can be accomplished through various synthetic strategies, including elimination reactions and controlled oxidation methods.
Elimination Reactions and Olefination Strategies
Elimination reactions are a foundational method for forming alkenes. To generate an α,β-unsaturated carboxylic acid, a suitable leaving group must be present at either the α- or β-position.
Dehydrohalogenation: An α-halo acid can undergo elimination to form the desired double bond. This is often achieved by treatment with a base.
Dehydration of β-Hydroxy Acids: A more common route involves the dehydration of a β-hydroxy acid. The β-oxidation pathway of fatty acids in biology provides a template for this strategy, where a β-hydroxyacyl-CoA intermediate is dehydrated to an enoyl-CoA. bu.edu
Olefination Strategies: The Wittig reaction and its variants provide a reliable method for forming double bonds. For instance, the synthesis of (E)-10-hydroxy-2-decenoic acid has been achieved via a tandem oxidation-Wittig process, reacting an aldehyde with a phosphorus ylide like (carbethoxymethylene)triphenylphosphorane to construct the α,β-unsaturated ester moiety directly. researchgate.net
Controlled Dehydration and Oxidation Methods
Directly converting a saturated fatty acid or a 2-hydroxy fatty acid into an α,β-unsaturated product requires controlled methods to avoid side reactions.
Controlled Dehydration: The dehydration of 2-hydroxy fatty acids is a direct route to α,β-unsaturated products. In nature, several anaerobic bacteria utilize 2-hydroxyacyl-CoA dehydratases to catalyze the syn-elimination of water from (R)-2-hydroxyacyl-CoA, forming an enoyl-CoA. nih.gov This enzymatic reaction is mechanistically complex, involving a ketyl radical anion intermediate to activate the otherwise inert β-hydrogen for elimination. nih.gov Mimicking this controlled biological process in a laboratory setting is a significant synthetic challenge but represents an ideal approach.
Controlled Oxidation/Dehydrogenation: The direct dehydrogenation of a saturated carboxylic acid to its α,β-unsaturated analog is an atom-economical method. This transformation is often accomplished using transition metal catalysts, such as palladium. researchgate.net These methods typically involve C-H activation at the α- and β-positions, followed by reductive elimination of the metal catalyst to form the double bond. The β-oxidation of fatty acids in metabolic pathways begins with a dehydrogenation step catalyzed by acyl-CoA dehydrogenase, which introduces a trans double bond between the α and β carbons, converting a saturated acyl-CoA into an enoyl-CoA. libretexts.orgnih.gov This biological oxidation serves as a model for the development of selective chemical dehydrogenation catalysts.
Total Synthesis of this compound and its Stereoisomers
The total synthesis of this compound and its distinct stereoisomers can be designed by logically combining the strategic reactions detailed in the previous sections. A plausible synthetic pathway would involve the initial installation of the C-2 hydroxyl group onto a C18 saturated fatty acid backbone, followed by the introduction of the C-2/C-3 double bond.
A hypothetical, yet chemically sound, synthetic route starting from stearic acid (octadecanoic acid) is outlined below:
Step 1: Regioselective Alpha-Hydroxylation The synthesis would commence with the α-hydroxylation of stearic acid.
Racemic Route: A standard chemical method such as α-bromination via the Hell-Volhard-Zelinsky reaction, followed by S_N2 substitution with hydroxide, would yield racemic 2-hydroxystearic acid. acs.org
Stereoselective Route: For the synthesis of a specific enantiomer, a biocatalytic approach could be employed. While enzymes like P450Spα are most effective on medium-chain fatty acids, related enzymes or engineered variants could potentially hydroxylate stearic acid to produce either (R)- or (S)-2-hydroxystearic acid with high enantiopurity. researchgate.netrsc.org
Step 2: Introduction of Alpha,Beta-Unsaturation The 2-hydroxystearic acid intermediate would then be subjected to a controlled dehydration reaction to form the α,β-double bond. This is the most critical step for establishing the final structure.
The C-2 hydroxyl group would first be converted into a good leaving group (e.g., a tosylate or mesylate) by reacting it with the corresponding sulfonyl chloride in the presence of a base like pyridine.
Subsequent treatment with a non-nucleophilic base (e.g., DBU, 1,8-Diazabicyclo[5.4.0]undec-7-ene) would induce an E2 elimination, removing the leaving group from C-2 and a proton from C-3 to generate the C=C double bond of 2-octadec-2-enoic acid. The carboxylic acid would likely need to be protected as an ester during this sequence to prevent unwanted side reactions.
Control of Stereochemistry: The synthesis of specific stereoisomers requires careful selection of reagents and reaction conditions.
(R/S)-Configuration at C-2: As mentioned, using a stereoselective enzymatic hydroxylation in the first step would establish the stereochemistry at the C-2 position. rsc.org This chirality would then be carried through the subsequent steps.
(E/Z)-Configuration of the Double Bond: The geometry of the newly formed double bond depends on the elimination method. While base-induced elimination from an acyclic substrate often leads to a mixture of E and Z isomers, specific olefination strategies, such as a stereoselective Wittig or Horner-Wadsworth-Emmons reaction, could be employed earlier in the synthesis to control the double bond geometry. For example, building the molecule from smaller fragments using a Z-selective Wittig reaction would favor the formation of the (Z)-isomer.
By selecting the appropriate combination of a stereoselective hydroxylation method and a geometry-controlled elimination or olefination strategy, each of the four possible stereoisomers—(2R, 2E), (2S, 2E), (2R, 2Z), and (2S, 2Z)—of this compound could theoretically be synthesized.
Multi-Step Organic Synthesis Routes
While a definitive, high-yield multi-step synthesis pathway for this compound is not extensively documented in publicly available literature, a plausible route can be conceptualized based on established organic chemistry principles. One potential strategy involves the α-hydroxylation of a pre-existing C18 fatty acid backbone.
A feasible, albeit indirect, approach could commence with the α-chlorination of stearic acid (octadecanoic acid) to yield 2-chlorostearic acid. This intermediate can then undergo nucleophilic substitution with a hydroxide source, such as potassium hydroxide, to produce 2-hydroxystearic acid. acs.orgacs.org The subsequent introduction of the C2-C3 double bond would necessitate a dehydrogenation step, which presents a significant synthetic challenge.
Alternatively, a synthesis could be envisioned starting from a shorter-chain aldehyde and building the carbon chain through aldol condensation, followed by oxidation and selective reduction steps. However, controlling the regioselectivity and stereoselectivity of the double bond and hydroxyl group placement would be critical and likely require sophisticated protecting group strategies and catalytic systems.
A tandem oxidation-epoxidation-hydrolysis/hydrogenation sequence, which has been reported for the synthesis of shorter-chain α,β- and β-unsaturated hydroxy acids, could potentially be adapted for longer-chain fatty acids. nih.gov This would involve the initial oxidation of an appropriate C18 precursor, followed by epoxidation of the double bond and subsequent controlled ring-opening to introduce the hydroxyl group.
Enzyme-Catalyzed Synthesis and Biotransformations
Biocatalytic methods offer a green and highly selective alternative for the synthesis of hydroxy fatty acids. While specific enzymes for the direct synthesis of this compound are not prominently reported, the use of fatty acid hydratases and lipases in the production of other hydroxy fatty acids is well-established and suggests potential avenues for exploration. wur.nlresearchgate.netresearchgate.net
Fatty acid hydratases, for instance, catalyze the addition of water across a carbon-carbon double bond of an unsaturated fatty acid. researchgate.net A hypothetical enzymatic route could involve the use of a hydratase with specific regioselectivity for the C2-C3 double bond of a suitable octadecenoic acid precursor.
Lipases are also versatile biocatalysts in lipid modification. cirad.frmdpi.com While primarily known for their role in esterification and hydrolysis, certain lipases can catalyze hydroxylation reactions under specific conditions. A multi-step enzymatic cascade could be designed, potentially starting with a readily available unsaturated fatty acid like oleic acid. This could involve an initial hydratase-catalyzed hydration, followed by dehydrogenase-mediated oxidation to a keto-acid, and finally, a selective reduction to yield the desired 2-hydroxy product. researchgate.net
Table 1: Comparison of Synthetic Approaches for this compound
| Feature | Multi-Step Organic Synthesis | Enzyme-Catalyzed Synthesis |
| Precursors | Stearic acid, shorter-chain aldehydes | Unsaturated fatty acids (e.g., oleic acid) |
| Key Reactions | α-halogenation, nucleophilic substitution, oxidation, reduction | Hydration, oxidation, reduction |
| Catalysts | Chemical reagents (e.g., PCl₃, KOH), metal catalysts | Enzymes (e.g., hydratases, lipases, dehydrogenases) |
| Stereoselectivity | Often challenging to control | Typically high |
| Reaction Conditions | Often harsh (high temperatures, strong acids/bases) | Mild (physiological pH and temperature) |
| Environmental Impact | Can generate significant chemical waste | Generally considered more environmentally friendly |
Derivatization Strategies for Structural Elucidation and Functional Exploration
Chemical modification of this compound at its key functional groups—the carboxyl group, the hydroxyl group, and the carbon-carbon double bond—is essential for creating derivatives used in structural analysis and for probing its biological activity.
Esterification and Amidation of the Carboxyl Group
Esterification: The carboxyl group of this compound can be readily converted to its corresponding esters. This is commonly achieved through Fischer esterification, which involves reacting the fatty acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or a solid acid catalyst. csic.esmdpi.com This reaction is reversible, and the yield of the ester can be maximized by using an excess of the alcohol or by removing the water formed during the reaction. csic.es Lipase-catalyzed esterification in organic solvents provides a milder and often more selective alternative. wur.nlcirad.frd-nb.info
Amidation: The formation of amides from this compound can be accomplished by reacting it with primary or secondary amines. Direct amidation can be challenging and often requires activating agents to convert the carboxylic acid into a more reactive species. Copper-catalyzed oxidative amidation of an aldehyde precursor represents a potential synthetic route. organic-chemistry.org Alternatively, the fatty acid can be converted to an acyl chloride, which then readily reacts with an amine to form the amide. nih.gov
Table 2: Common Derivatization Reactions of the Carboxyl Group
| Reaction | Reagents | Product |
| Esterification | Alcohol (e.g., methanol (B129727), ethanol), Acid catalyst (e.g., H₂SO₄) or Lipase | Alkyl 2-hydroxyoctadec-2-enoate |
| Amidation | Amine (e.g., R-NH₂, R₂NH), Activating agent or conversion to acyl chloride | N-substituted 2-hydroxyoctadec-2-enamide |
Reactions Involving the Hydroxyl Group (e.g., oxidation, substitution, etherification)
The secondary hydroxyl group at the C2 position is a key site for chemical modification.
Oxidation: The hydroxyl group can be oxidized to a ketone, yielding 2-oxo-octadec-2-enoic acid. This transformation can be achieved using various oxidizing agents. For instance, the conversion of linoleic acid hydroperoxide to a hydroxy-oxo-octadecenoic acid has been reported, suggesting that similar oxidative processes are feasible for this compound. rsc.org
Substitution and Etherification: While less common for this specific compound, the hydroxyl group could potentially undergo nucleophilic substitution or etherification reactions under appropriate conditions. These transformations would allow for the introduction of a wide range of functional groups, further diversifying the chemical space for functional exploration.
Transformations at the Carbon-Carbon Double Bond (e.g., hydrogenation, epoxidation)
The C2-C3 double bond is another reactive site that can be targeted for chemical modification.
Hydrogenation: The double bond can be reduced to a single bond through catalytic hydrogenation, which would convert this compound to 2-hydroxystearic acid. This reaction is typically carried out using a metal catalyst, such as platinum or palladium, in the presence of hydrogen gas. rsc.orggoogle.com The selective hydrogenation of the double bond without affecting the carboxyl and hydroxyl groups is generally achievable under controlled conditions.
Epoxidation: The double bond can be converted to an epoxide ring by reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (mCPBA). researchgate.netmdma.chyoutube.comgoogle.comlibretexts.org This reaction proceeds via a concerted mechanism and results in the syn-addition of an oxygen atom across the double bond. youtube.com The resulting epoxide is a versatile intermediate that can undergo further ring-opening reactions to introduce new functional groups.
Table 3: Common Derivatization Reactions of the Hydroxyl Group and Double Bond
| Functional Group | Reaction | Reagents | Product |
| Hydroxyl Group | Oxidation | Oxidizing agent | 2-Oxo-octadec-2-enoic acid |
| Double Bond | Hydrogenation | H₂, Metal catalyst (e.g., Pt, Pd) | 2-Hydroxystearic acid |
| Double Bond | Epoxidation | Peroxy acid (e.g., mCPBA) | 2,3-Epoxy-2-hydroxyoctadecanoic acid |
Analytical Methodologies for the Characterization and Detection of 2 Hydroxyoctadec 2 Enoic Acid
Chromatographic Techniques for Separation and Purification
Chromatography is a fundamental tool for isolating 2-hydroxyoctadec-2-enoic acid from mixtures. nih.gov The choice of technique depends on the sample's complexity and the analytical goal, whether it be purification or quantification.
Gas chromatography (GC) is a powerful technique for analyzing volatile compounds. gcms.cz For fatty acids like this compound, which are not naturally volatile, a derivatization step is necessary. gcms.czmdpi.com This typically involves converting the carboxylic acid group into a more volatile methyl ester, creating a fatty acid methyl ester (FAME). gcms.czmdpi.com The hydroxyl group can also be derivatized, for instance, by silylation to form a trimethylsilyl (B98337) (TMS) ether, which further enhances volatility and provides characteristic mass spectral fragmentation patterns. marinelipids.ca
In GC, the FAMEs are separated based on their boiling points and interactions with the stationary phase of the GC column. frontiersin.org When coupled with a mass spectrometer (MS), the technique becomes GC-MS, which not only separates the components but also provides mass information for identification. mdpi.comnih.gov The mass spectrometer bombards the eluted compounds with electrons, causing them to fragment in predictable ways. jeol.com The resulting mass spectrum serves as a molecular fingerprint, allowing for the identification of this compound methyl ester by comparing its fragmentation pattern to spectral libraries or known standards. nih.govjeol.com
Table 1: GC-MS Parameters for Hydroxy Fatty Acid Methyl Ester (FAME) Analysis
| Parameter | Typical Conditions | Purpose |
| Derivatization | Transmethylation to FAMEs, followed by silylation (e.g., with BSTFA) to form TMS ethers. marinelipids.ca | To increase volatility and produce characteristic mass fragments. mdpi.commarinelipids.ca |
| GC Column | Capillary columns, often with polar stationary phases like polyethylene (B3416737) glycol (e.g., Carbowax-type) or biscyanopropyl phases. gcms.cz | To separate FAMEs based on boiling point, polarity, and degree of unsaturation. gcms.czfrontiersin.org |
| Carrier Gas | Helium or Hydrogen | To move the sample through the column. |
| Ionization Mode | Electron Ionization (EI) | To fragment the molecules for mass analysis. jeol.com |
| Detector | Mass Spectrometer (MS) | To detect and identify the separated FAMEs based on their mass-to-charge ratio and fragmentation patterns. nih.gov |
High-performance liquid chromatography (HPLC) is a versatile technique that separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. nih.gov A significant advantage of HPLC for analyzing fatty acids is that it often does not require derivatization, especially when dealing with less volatile or thermally sensitive compounds. aocs.orghplc.eu
For the analysis of this compound, reversed-phase HPLC is commonly employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. aocs.orghplc.eu The separation is based on the hydrophobicity of the analytes.
When coupled with a Diode Array Detector (DAD), also known as a Photodiode Array (PDA) detector, HPLC can provide UV-Vis spectra of the eluted compounds. chromatographyonline.com While the carbon-carbon double bond and the carboxylic acid group in this compound provide some UV absorbance, the lack of a strong chromophore can limit sensitivity. Detection is often performed at low wavelengths, around 205-210 nm. aocs.org
Table 2: HPLC-DAD Conditions for Fatty Acid Analysis
| Parameter | Typical Conditions | Purpose |
| Column | Reversed-phase C18 column. frontiersin.org | To separate fatty acids based on hydrophobicity. frontiersin.org |
| Mobile Phase | A gradient of acetonitrile and water, sometimes with a small amount of acid like acetic acid. aocs.org | To elute the compounds from the column. aocs.org |
| Detector | Diode Array Detector (DAD) or Photodiode Array (PDA). chromatographyonline.com | To obtain UV-Vis spectra of the separated compounds for identification and quantification. chromatographyonline.com |
| Detection Wavelength | 205-210 nm for underivatized fatty acids. aocs.org | To detect the chromophores present in the fatty acid structure. aocs.org |
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific technique for the analysis of lipids directly from complex mixtures. nih.gov This method combines the separation power of HPLC with the mass analysis capabilities of tandem mass spectrometry. nih.gov For this compound, LC-MS/MS allows for its detection and quantification as an intact molecule, avoiding the need for derivatization.
In a typical LC-MS/MS workflow, the sample is first separated by HPLC. The eluting compounds are then introduced into the mass spectrometer, where they are ionized, often using electrospray ionization (ESI). The precursor ion corresponding to the deprotonated molecule of this compound ([M-H]⁻) is selected and fragmented. nih.gov The resulting product ions provide structural information that can confirm the identity of the fatty acid and the position of the hydroxyl group and the double bond. nih.gov This technique is particularly valuable for distinguishing between isomers. nih.gov
Spectroscopic Techniques for Structural Elucidation
While chromatography separates compounds, spectroscopy provides detailed information about their molecular structure.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. Both ¹H (proton) and ¹³C (carbon) NMR provide detailed information about the chemical environment of each atom in the molecule.
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum would show characteristic signals for the protons on the double bond, the proton attached to the carbon bearing the hydroxyl group, the aliphatic chain protons, and the methyl group protons.
¹³C NMR: Provides information on the number of different types of carbon atoms in the molecule. The spectrum of this compound would display distinct signals for the carboxylic acid carbon, the two olefinic carbons, the carbon atom attached to the hydroxyl group, and the various carbons of the alkyl chain.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Carboxylic Acid (-COOH) | ~10-12 | ~170-185 |
| Olefinic Protons (-CH=CH-) | ~5.3-7.0 | ~120-140 |
| Methine Proton (-CH(OH)-) | ~3.5-4.5 | ~65-75 |
| Methylene Protons (-CH₂) | ~1.2-2.3 | ~20-35 |
| Methyl Proton (-CH₃) | ~0.8-0.9 | ~14 |
| Note: Predicted values are approximate and can vary based on solvent and other experimental conditions. |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. pearson.com The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups.
O-H Stretch: A broad band typically in the region of 3500-3200 cm⁻¹ indicates the presence of the hydroxyl group. The broadness is due to hydrogen bonding.
C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ is characteristic of the carbonyl group in the carboxylic acid.
C=C Stretch: A weaker absorption around 1650 cm⁻¹ would indicate the presence of the carbon-carbon double bond.
C-H Stretches: Absorptions just below 3000 cm⁻¹ are due to the C-H stretching vibrations of the aliphatic chain.
Table 4: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Characteristic Absorption Range (cm⁻¹) | Appearance |
| Hydroxyl (O-H) | 3500-3200 | Broad |
| Carbonyl (C=O) | 1725-1700 | Strong, Sharp |
| Alkene (C=C) | ~1650 | Weak to Medium |
| Alkane (C-H) | 2960-2850 | Strong |
Mass Spectrometry (MS) Fragmentation Analysis
Mass spectrometry is a pivotal technique for the structural elucidation of this compound. When analyzed, the molecule undergoes ionization and fragmentation, creating a unique mass spectrum that serves as a molecular fingerprint. The molecular ion peak for this compound (C₁₈H₃₄O₃) would be observed at a mass-to-charge ratio (m/z) of 298.5.
The fragmentation pattern is dictated by the molecule's functional groups: a carboxylic acid and a hydroxyl group. Common fragmentation pathways for short-chain carboxylic acids include the loss of a hydroxyl group (-OH), resulting in a peak at M-17, or the loss of the entire carboxyl group (-COOH), leading to a peak at M-45. libretexts.orgresearchgate.net For alcohols, cleavage of the carbon-carbon bond adjacent to the oxygen is a typical fragmentation event. libretexts.org The position of the hydroxyl group and the double bond heavily influences the fragmentation, allowing for differentiation from its other isomers. researchgate.net
Tandem mass spectrometry (MS/MS) provides deeper structural information. By selecting the molecular ion and subjecting it to collision-induced dissociation (CID), a secondary set of fragment ions is produced. The analysis of these fragments helps to pinpoint the location of functional groups. For instance, studies on similar hydroxy fatty acids have shown that CID of sodiated adducts yields specific neutral losses that are highly diagnostic for the position of the hydroxyl group. nih.gov
Table 1: Predicted Mass Spectrometry Fragmentation for this compound
| Parent Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Plausible Lost Fragment |
|---|---|---|---|
| 298.5 | 281.5 | 17 | -OH (Hydroxyl group) |
| 298.5 | 280.5 | 18 | H₂O (Water) |
Advanced Techniques for Stereoisomer Differentiation
Distinguishing between the stereoisomers of this compound—specifically the R/S enantiomers at the C2 chiral center and the E/Z isomers of the double bond—requires advanced analytical approaches beyond standard MS.
Chiral Chromatography: The most direct method for separating enantiomers is chiral chromatography, often coupled with mass spectrometry (Chiral LC-MS). This technique employs a stationary phase containing a chiral selector that interacts differently with each enantiomer, causing them to elute from the chromatography column at different times, allowing for their individual detection and quantification.
Chiral Derivatization: Another effective strategy involves chemical derivatization with a chiral agent. This process converts the enantiomeric pair into diastereomers. Diastereomers possess different physical properties and can be separated using standard, non-chiral chromatography techniques such as gas chromatography (GC-MS) or liquid chromatography (LC-MS).
Advanced MS/MS Methods: As mentioned, tandem mass spectrometry techniques can be refined to aid in isomer differentiation. The fragmentation patterns of lipid hydroperoxides, which are structurally related to hydroxy fatty acids, can be made more informative by analyzing their alkali metal adducts. nih.gov Specifically, the collision-induced dissociation of sodiated ions can produce fragment ions that are diagnostic of the molecule's structure, which is critical for distinguishing between positional isomers. nih.gov This approach offers a powerful tool for identifying the specific isomer without relying solely on chromatographic separation. nih.gov
Quantitative Analysis Protocols and Method Validation
For the accurate measurement of this compound in various samples, robust quantitative methods must be developed and validated. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), often coupled with a mass spectrometer (LC-MS) or a UV detector, is a common and reliable technique. ijnrd.orgnih.gov
A typical protocol would involve:
Chromatography: Separation is achieved on a C18 column. nih.gov
Mobile Phase: A gradient mixture of an acidic aqueous solution (e.g., water with formic acid) and an organic solvent like acetonitrile or methanol (B129727) is used to elute the compound. ijnrd.orgnih.gov
Detection: Detection can be performed by UV absorbance at approximately 210 nm, where the carboxylic acid functional group absorbs light, or more selectively and sensitively using an LC-MS system in selected ion monitoring (SIM) mode. ijnrd.org
Method validation is performed according to International Conference on Harmonisation (ICH) guidelines to ensure the method is reliable, reproducible, and accurate for its intended purpose. ijnrd.orgscribd.comnih.gov The key validation parameters are detailed below.
Table 2: Parameters for Method Validation of this compound Analysis
| Parameter | Description | Typical Acceptance Criteria |
|---|---|---|
| Linearity | The ability to elicit test results that are directly proportional to the analyte concentration within a given range. | Correlation coefficient (R²) > 0.999 fstjournal.com.br |
| Accuracy | The closeness of the test results to the true value, often assessed by spike/recovery experiments at different concentrations. | Recovery between 98.0% and 102.0% ijnrd.orgnih.gov |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. It is measured at two levels: repeatability (intra-day) and intermediate precision (inter-day). | Relative Standard Deviation (RSD) < 2.0% ijnrd.org |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically determined as a signal-to-noise ratio of 3:1. nih.gov |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically determined as a signal-to-noise ratio of 10:1. nih.gov |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate). | RSD of results should remain within acceptable limits (e.g., < 2.0%). ijnrd.orgnih.gov |
| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. | The analyte peak should be free of interference from other components. nih.gov |
Mechanistic Research on the Biological Roles and Interactions of 2 Hydroxyoctadec 2 Enoic Acid
Molecular Interactions with Lipid Bilayers and Membrane Organization
The interaction of 2-hydroxy fatty acids with cellular membranes is a critical aspect of their biological function, influencing the physical properties of the lipid bilayer and the activity of associated proteins.
Influence on Membrane-Protein Associated Signaling
The regulation of membrane lipid composition and structure by 2OHOA has direct consequences for the function of membrane-associated signaling proteins. nih.gov The antihypertensive effects of 2OHOA are thought to be mediated, at least in part, by its influence on such proteins. nih.gov Research suggests that the changes induced in the plasma membrane's structural properties can modulate the activity of signaling proteins that associate with the cell membrane, such as the Gαq/11 protein. nih.gov This modulation of protein activity is a key mechanism through which 2OHOA may exert its broader physiological effects.
Modulation of Cellular Signaling Pathways (In Vitro Studies)
In vitro studies have been instrumental in elucidating the specific cellular signaling pathways modulated by 2-hydroxy fatty acids.
Activation of Specific Enzyme Systems (e.g., Sphingomyelin (B164518) Synthase)
A primary mechanism of action for 2OHOA is the rapid and specific activation of sphingomyelin synthase (SMS). nih.govnih.gov This enzyme catalyzes the transfer of a phosphocholine (B91661) head group from phosphatidylcholine to ceramide, resulting in the synthesis of sphingomyelin and diacylglycerol (DAG). nih.gov Treatment of human glioma U118 cells with 2OHOA leads to a significant increase in sphingomyelin mass, approximately a four-fold increase. nih.gov This sustained activation of SMS creates a high demand for ceramide. nih.govnih.gov The effect of 2OHOA on the cell cycle of tumor cells is partially reversed by the inhibition of SMS, highlighting the critical role of this enzyme's activation in the compound's mechanism of action. nih.gov
Downstream Effects on Intracellular Messengers
The activation of sphingomyelin synthase by 2OHOA initiates a cascade of downstream effects on intracellular messengers and lipid metabolism. The increased synthesis of sphingomyelin leads to a profound modification of both sphingolipid and phospholipid metabolism. nih.govnih.gov To meet the high demand for ceramide, both the de novo synthesis pathway and the salvage pathway for sphingolipid production are activated. nih.gov This results in the accumulation of various sphingolipid classes, specifically those containing C16, C20, and C22 fatty acids, in human glioma cells. nih.gov As the treatment with 2OHOA is prolonged, the tumor cells are unable to adequately metabolize these accumulating sphingolipids, leading to a state resembling sphingolipidosis, which can compromise cell viability. nih.govnih.gov
Effects on Cellular Processes (Non-Human, In Vitro Models)
In non-human, in vitro models, 2OHOA has been shown to alter the cellular processes by modifying membrane composition. In spontaneously hypertensive rats, 2OHOA administration altered the lipid membrane composition of liver plasma membranes. nih.gov
The table below summarizes the observed changes in the lipid composition of reconstituted liver plasma membranes from spontaneously hypertensive rats (SHR) and normotensive Wistar-Kyoto (WKY) rats after treatment with 2OHOA.
| Lipid Component | Effect in SHR | Effect in WKY |
| Cholesterol | Increase | No significant change |
| Sphingomyelin | Increase | No significant change |
| Phosphatidylserine-Phosphatidylinositol | Decrease | No significant change |
| Monounsaturated Fatty Acids | Increase | Not reported |
The following table details the effects of 2OHOA on sphingolipid metabolism in human glioma U118 cells.
| Metabolite/Process | Effect of 2OHOA Treatment |
| Sphingomyelin (SM) Mass | ~4-fold increase |
| Sphingomyelin Synthase (SMS) Activity | Sustained activation (~200-fold higher than basal level) |
| Ceramide Demand | Significantly increased |
| Sphingolipid Synthesis Pathways | Activation of de novo and salvage pathways |
| Specific Sphingolipid Classes | Accumulation of C16, C20, and C22 containing sphingolipids |
| Cellular State (Prolonged Treatment) | Induction of a sphingolipidosis-like state |
Cell Cycle Progression Modulation
The cell cycle is a tightly regulated process that governs cell proliferation. wisc.edu It consists of four distinct phases: G1 (gap 1), S (synthesis), G2 (gap 2), and M (mitosis). wisc.edu Progression through these phases is driven by cyclin-dependent kinases (CDKs) and their regulatory partners, cyclins. wisc.edu A key control point is the G1/S transition, which is largely governed by the retinoblastoma protein (Rb) and the E2F family of transcription factors. wisc.edu
Research on hydroxy fatty acids has revealed their ability to modulate this intricate machinery. For instance, 2-hydroxyoleic acid, a structurally similar compound to 2-hydroxyoctadec-2-enoic acid, has been shown to induce cell cycle arrest in certain cancer cell lines. nih.gov This arrest is often characterized by an accumulation of cells in a specific phase of the cell cycle. For example, some cancer cells treated with certain therapeutic agents accumulate in the S-phase. nih.gov This modulation of the cell cycle is a key aspect of the anti-proliferative effects of these fatty acids.
The retinoblastoma protein (Rb)-E2F pathway is a critical regulator of the G1 to S phase transition. wisc.edu When Rb is active, it binds to E2F transcription factors, repressing the expression of genes required for DNA synthesis. wisc.edu The phosphorylation of Rb by CDKs releases E2F, allowing the cell cycle to proceed. wisc.edu The ability of certain hydroxy fatty acids to influence the expression of key cell cycle regulators like cyclins and CDKs underscores their potential to interfere with aberrant cell proliferation. nih.gov
Induction of Programmed Cell Death Pathways (e.g., Apoptosis, Autophagy)
Programmed cell death is a crucial physiological process for removing damaged or unwanted cells. The two major forms of programmed cell death are apoptosis and autophagy.
Apoptosis , or Type I programmed cell death, is a highly regulated process characterized by a series of distinct morphological and biochemical events, including cell shrinkage, chromatin condensation, and the formation of apoptotic bodies. nih.gov The process is primarily mediated by a family of proteases called caspases. nih.gov The intrinsic (mitochondrial) pathway of apoptosis is controlled by the Bcl-2 family of proteins, which regulate the release of cytochrome c from the mitochondria. nih.gov This release triggers the formation of the apoptosome and subsequent activation of caspase-9 and effector caspases like caspase-3. nih.gov
Studies have demonstrated that certain hydroxy fatty acids can induce apoptosis in cancer cells. nih.gov For example, 2-hydroxyoleic acid has been shown to trigger apoptosis in human leukemia cells. nih.gov This induction of apoptosis is a key mechanism behind the anticancer activity of these compounds.
Autophagy , or Type II programmed cell death, is a catabolic process involving the degradation of a cell's own components through the lysosomal machinery. It plays a dual role in cell survival and cell death. While it can promote survival under stress conditions, excessive or prolonged autophagy can lead to cell death. The Akt/mTOR signaling pathway is a key regulator of autophagy. scielo.br
Some natural compounds have been found to modulate both apoptosis and autophagy. scielo.brnih.gov For instance, poricoic acid A has been shown to induce both apoptosis and autophagy in ovarian cancer cells by modulating the mTOR/p70s6k signaling axis. scielo.br The interplay between these two pathways is complex and can be cell-type and context-dependent. The ability of certain compounds to dually modulate apoptosis and autophagy presents a promising strategy for cancer therapy. nih.gov
Influence on Dihydrofolate Reductase (DHFR) Expression and Activity
Dihydrofolate reductase (DHFR) is a crucial enzyme in folate metabolism. proteinatlas.orgnih.gov It catalyzes the reduction of dihydrofolate to tetrahydrofolate, a vital cofactor for the synthesis of purines, thymidylate, and certain amino acids. nih.govwikipedia.org Consequently, DHFR is essential for DNA replication and cell proliferation, making it a significant target for anticancer drugs. nih.govwikipedia.org
Research has shown that 2-hydroxyoleic acid can repress the expression of DHFR. nih.gov This is a distinct mechanism from classical DHFR inhibitors like methotrexate, which directly inhibit the enzyme's activity. nih.gov By reducing the amount of DHFR protein, 2-hydroxyoleic acid effectively limits the supply of tetrahydrofolate, thereby impairing DNA synthesis and leading to cell cycle arrest or apoptosis. nih.gov This effect on DHFR expression highlights a novel mechanism by which a fatty acid can exert its antiproliferative effects. nih.gov
Comparative Mechanistic Studies with Related Hydroxy Fatty Acids
To understand the specific biological effects of this compound, it is crucial to compare its mechanisms of action with those of other structurally related hydroxy fatty acids. Such comparative studies, particularly focusing on structure-activity relationships and the influence of stereochemistry, provide valuable insights at the molecular level.
Structure-Activity Relationship (SAR) Studies at the Molecular Level
Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry and pharmacology for optimizing the biological activity of a compound by modifying its chemical structure. For hydroxy fatty acids, SAR studies have revealed that variations in chain length, the position of the hydroxyl group, and the presence and configuration of double bonds can significantly impact their biological effects.
For example, the anticancer activity of 2-hydroxyoleic acid is specific, as its analog, elaidic acid, does not exhibit the same effect on cancer cell growth. nih.gov This specificity underscores the importance of the hydroxyl group at the C-2 position and the cis-configuration of the double bond at C-9.
The identification of potent and selective inhibitors of enzymes like 12-lipoxygenase has been advanced through SAR studies of related scaffolds, demonstrating how systematic chemical modifications can lead to compounds with improved therapeutic properties. nih.gov The insights gained from these studies can be applied to further investigate and potentially enhance the biological activities of this compound.
Understanding Regiochemical and Stereochemical Impact on Biological Function
The precise location of the hydroxyl group (regiochemistry) and the three-dimensional arrangement of atoms (stereochemistry) are critical determinants of the biological function of hydroxy fatty acids. nih.gov
Regiochemistry: The position of the hydroxyl group along the fatty acid chain significantly influences its properties and interactions with biological systems. For instance, α-hydroxy fatty acids (2-hydroxy fatty acids) and β-hydroxy fatty acids (3-hydroxy fatty acids) are common in nature and exhibit distinct biological activities. nih.gov Advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS) are used to differentiate between these isomers based on their fragmentation patterns. acs.org
Stereochemistry: The hydroxyl group on a fatty acid chain creates a chiral center, meaning it can exist in two non-superimposable mirror-image forms, or enantiomers (R and S). nih.gov This stereochemistry can have a profound impact on biological activity. For example, the enzyme fatty acid 2-hydroxylase (FA2H) is stereospecific for the production of the (R)-enantiomer of 2-hydroxy fatty acids. nih.gov Furthermore, studies with 2-hydroxy palmitic acid have shown that the (R)-enantiomer, but not the (S)-enantiomer, can rescue certain cellular functions impaired by the knockdown of FA2H. nih.gov This demonstrates that different enantiomers can be metabolized differently and have distinct biological effects. nih.gov The stereochemistry of sugar derivatives of fatty acids can also affect their physicochemical properties, such as surface tension. frontiersin.org
These findings emphasize the necessity of considering both the regiochemistry and stereochemistry of this compound when investigating its biological roles and mechanisms of action.
Role in Non-Mammalian Biological Systems (e.g., Nematodes, Plants, Microbes)
Hydroxy fatty acids are not limited to mammalian systems; they are also found in a variety of non-mammalian organisms, where they play diverse roles.
Plants: Hydroxy fatty acids have been identified in plant tissues, such as the pollen of Brassica campestris. researchgate.net While their exact functions in plants are not fully understood, they are believed to be involved in various physiological processes. researchgate.net
Microbes: Bacteria are known to produce a wide array of hydroxy fatty acids. For instance, (R)-3-hydroxylated fatty acids are the monomeric units of polyhydroxyalkanoates (PHAs), which are polyesters synthesized by bacteria as a carbon and energy storage material under conditions of environmental stress. frontiersin.org These bacterial hydroxy fatty acids are also being explored as building blocks for the synthesis of novel biosurfactants. frontiersin.org
Nematodes: The amphiphilic nature of sugar esters of fatty acids, which can be derived from bacterial hydroxy fatty acids, suggests they may interact with the cell membranes of organisms like the nematode Caenorhabditis elegans. frontiersin.org While not directly toxic, their surfactant properties can lead to the permeabilization of cell membranes. frontiersin.org
The presence and diverse functions of hydroxy fatty acids across different biological kingdoms highlight their fundamental importance in biology. Further research into the roles of this compound and related compounds in non-mammalian systems could uncover novel biological activities and applications.
Metabolite Identification in Model Organisms
The identification of this compound and its close chemical relatives in various model organisms suggests its formation through conserved metabolic pathways. While direct and extensive studies on this compound are limited, the detection of analogous 2-hydroxy fatty acids provides insight into its potential origins and distribution in biological systems.
In the plant kingdom, the formation of 2-hydroxy unsaturated fatty acids is linked to the activity of α-dioxygenase (α-DOX) enzymes. These enzymes catalyze the conversion of polyunsaturated fatty acids, such as linoleic acid (a C18 fatty acid with two double bonds) and linolenic acid (a C18 fatty acid with three double bonds), into their corresponding 2-hydroperoxy derivatives. These unstable intermediates are subsequently reduced to form the more stable 2-hydroxy fatty acids. nih.gov For instance, the enzymatic action of α-DOX on linoleic and linolenic acids leads to the production of 2-hydroxyoctadecadienoic and 2-hydroxyoctadecatrienoic acids, respectively, in plants. nih.gov This pathway is a key part of the broader oxylipin pathway, which generates a diverse array of signaling and defense molecules. nih.govnih.gov
In microorganisms, the capacity to metabolize and modify fatty acids is widespread. Certain fungi, for example, are known to hydroxylate fatty acids at various positions. The fungus Gaeumannomyces graminis has been shown to metabolize C18 and C20 polyunsaturated fatty acids into several hydroxylated products. nih.gov While this particular study identified 8-hydroxylation as a major metabolic route for linoleic acid, it highlights the enzymatic machinery present in fungi for fatty acid hydroxylation. nih.gov Furthermore, the bacterium Escherichia coli has demonstrated the ability to metabolically convert ricinoleic acid (12-hydroxy-9-cis-octadecenoic acid), indicating that bacteria possess pathways for processing hydroxylated fatty acids. nih.gov
The following table summarizes the identification of 2-hydroxy fatty acids and related compounds in various model organisms, providing a basis for understanding the potential metabolic context of this compound.
| Model Organism | Related Compound Identified | Metabolic Pathway | Reference |
| Plants | 2-Hydroxyoctadecadienoic acid, 2-Hydroxyoctadecatrienoic acid | α-Dioxygenase (α-DOX) pathway | nih.gov |
| Fungus (Gaeumannomyces graminis) | 8-Hydroxy-9,12-octadecadienoic acid | Cytosolic fatty acid hydroxylation | nih.gov |
| Bacterium (Escherichia coli) | Metabolites of ricinoleic acid | Fatty acid metabolism | nih.gov |
| Bacterium (Pseudomonas aeruginosa) | cis-2-Decenoic acid | Fatty acid signaling pathway | nih.govmdpi.com |
Defense Mechanisms or Signaling Roles
The structural features of this compound suggest its potential involvement in defense mechanisms and cellular signaling, roles that have been established for structurally similar molecules.
In Plant Defense:
In Microbial Signaling:
While direct evidence for this compound as a signaling molecule is yet to be established, the role of unsaturated fatty acids with a double bond at the C-2 position in microbial communication is well-documented for shorter chain fatty acids. A prominent example is cis-2-decenoic acid, a signaling molecule produced by the bacterium Pseudomonas aeruginosa. nih.govmdpi.com This molecule is involved in the regulation of biofilm formation, a process where microbial cells attach to surfaces and form structured communities. cis-2-Decenoic acid can induce the dispersal of established biofilms and can also influence the transition of persister cells—dormant, antibiotic-tolerant cells within a biofilm—back to a metabolically active and more susceptible state. nih.govmdpi.comnih.gov The shared "2-enoic acid" structural motif raises the possibility that this compound could have analogous signaling functions in certain microbial contexts.
Furthermore, other types of hydroxy fatty acids, such as branched-chain hydroxy acids produced by gut microbiota, have been shown to act as signaling molecules that can modulate the composition and growth of the microbial community. jmb.or.kr This underscores a general principle of hydroxy fatty acids serving as chemical messengers in complex biological systems.
Potential Research Applications and Future Directions for 2 Hydroxyoctadec 2 Enoic Acid
Utilization as a Biochemical Probe or Tool Compound in Lipid Research
The distinct structure of 2-hydroxy fatty acids (HFAs) makes them valuable as biochemical probes for investigating the intricate world of lipid metabolism and cell signaling. The synthetic derivative 2-hydroxyoleic acid, for example, has been shown to alter the architecture of cholesterol-rich membrane domains. capes.gov.br Its presence can lead to phase separation, affecting the lateral organization of lipids within the membrane and influencing bilayer fluidity. capes.gov.br This ability to perturb membrane structure without being a specific protein ligand makes compounds like 2-Hydroxyoctadec-2-enoic acid excellent tools for studying the physical properties of cellular membranes and the function of lipid rafts.
Furthermore, 2-hydroxylated fatty acids are crucial components of sphingolipids, particularly in the nervous system and skin. nih.gov They are incorporated into ceramides (B1148491) and other complex sphingolipids, where they play a role in maintaining myelin stability and the skin's permeability barrier. nih.gov As a tool compound, this compound could be used to explore the enzymatic pathways of sphingolipid synthesis and degradation, helping to elucidate the specific functions of 2-hydroxylated sphingolipids in cell signaling and membrane organization. nih.govmdpi.com
Exploration in Material Science as a Precursor for Novel Polymers or Surfactants
The presence of both a carboxylic acid and a hydroxyl group gives this compound the properties of a bifunctional monomer, making it an attractive precursor for polymerization. Research has demonstrated the successful creation of bio-inspired co-polyesters by using hydroxy-fatty acids extracted from agricultural waste. chemrxiv.org These materials, produced through sustainable, catalyst-free polycondensation, can be designed to have tunable mechanical and thermal properties, ranging from hydrophobic elastomers to materials with specific gas permeability. chemrxiv.org The introduction of a hydroxyl group into the fatty acid chain increases reactivity, which is beneficial for creating polymers. nih.gov
This suggests that this compound could be a valuable building block for new biocompatible and biodegradable polymers. Its long carbon chain would impart hydrophobicity, while the reactive groups would allow for the formation of polyesters or polyurethanes with potential applications in medical devices, sustainable packaging, or advanced coatings. chemrxiv.orgacs.org The unique positioning of the hydroxyl and enoic groups could lead to polymers with novel structural and functional characteristics.
Advancements in Biocatalysis for Sustainable Production of Derivatives
Chemical synthesis of specific hydroxy fatty acids can be challenging, prompting the exploration of biological routes for their production. nih.govresearchgate.net Biocatalysis, using enzymes or whole-cell systems, offers a sustainable and highly specific alternative. Fatty acid hydratases are enzymes that catalyze the addition of water across a double bond in an unsaturated fatty acid to form a hydroxy fatty acid. nih.govresearchgate.net Research into novel bacterial fatty acid hydratases is expanding the spectrum of achievable HFA isomers. consensus.app
Furthermore, multi-enzyme cascade reactions are being developed for the efficient production of enantiopure 2-hydroxy acids. nih.gov One such system uses a recombinant E. coli strain expressing three different enzymes to convert a racemic mixture of 2-hydroxy acids into a single desired (R)-enantiomer with high conversion and purity. nih.gov In another example, cytochrome P450 enzymes from bacteria have been shown to hydroxylate fatty acids at the C2 position, producing 2-hydroxydodecanoic acid as a major product and 2-hydroxydodec-2-enoic acid as a secondary turnover product. ebi.ac.uk These advancements pave the way for the cost-efficient and sustainable production of this compound and its derivatives for research and industrial applications. nih.gov
Development of Analytical Biomarkers in Non-Clinical Contexts
Hydroxy fatty acids are gaining recognition as important biomarkers for various biological and environmental processes. nih.gov Their unique chemical properties make them ideal for tracing sources of organic matter and monitoring metabolic activities. nih.gov In non-clinical settings, HFAs can serve as indicators of specific biotransformation and oxidation processes. nih.gov
For instance, certain hydroxylated fatty acids act as biomarkers for oxidative stress. The compound 10-Hydroxydec-2-enoic acid has been shown to protect vascular smooth muscle cells from damage induced by hydroxyl free radicals. nih.gov This suggests that this compound or its metabolites could potentially be developed as biomarkers to monitor oxidative damage in non-clinical toxicological studies or to assess the impact of environmental exposures. The development of advanced analytical techniques, such as liquid chromatography–tandem mass spectrometry (LC-MS/MS), allows for the concurrent quantification of multiple oxidative stress biomarkers, providing a comprehensive assessment. researchgate.net Furan fatty acid metabolites are another class of compounds used as biomarkers, for example, to track fish oil intake and have been associated with childhood asthma risk, highlighting the diagnostic potential of fatty acid derivatives. emjreviews.com
Unexplored Biological Activities and Mechanisms in Emerging Research Fields
While the roles of some HFAs are well-documented, the specific biological activities of many, including this compound, remain largely unexplored. Research into structurally similar compounds offers intriguing possibilities. For example, the synthetic 2-hydroxyoleic acid has demonstrated potent anti-cancer activities in various models, an effect attributed to its ability to regulate membrane lipid composition and trigger cell cycle arrest. gerli.com Similarly, 2-hydroxylated fatty acids have been investigated as potential drugs to enhance the chemosensitivity of gastric cancer cells. nih.gov
Beyond cancer, 2-hydroxylation of fatty acids has been identified as a critical chemical switch that links fatty acid metabolism to glucose-stimulated insulin (B600854) secretion in pancreatic β-cells. nih.gov This finding opens a new perspective on the metabolic regulation that fails during the development of type 2 diabetes and suggests that specific 2-HFAs could have therapeutic potential in metabolic diseases. nih.gov Given that the brain is highly vulnerable to oxidative stress, which is implicated in neuroinflammation and diseases like Alzheimer's, the potential antioxidant or signaling roles of specific HFAs in neurological contexts represent a significant and emerging field of research. dovepress.commdpi.com
Challenges and Perspectives in Research on Complex Hydroxylated Fatty Acids
Despite their potential, the study of complex hydroxylated fatty acids faces several challenges. A primary hurdle is the difficulty in obtaining pure quantities of specific isomers for research. While biocatalysis shows promise, achieving high yields and scaling up production remains a significant obstacle. nih.govunl.edu When HFAs are produced in genetically modified crop plants, for instance, it can result in low total oil content and reduced seed vigor, indicating that the accumulation of these unusual fatty acids can interfere with normal plant development. nih.gov
Another major challenge lies in the inherent complexity of lipid metabolism. Lipids function within a dynamic and interconnected network, making it difficult to isolate the specific effect of a single molecular species. nih.gov The discovery of specialized membrane microdomains, such as lipid rafts, adds another layer of complexity to understanding how these molecules interact with proteins and other lipids to regulate cellular processes. nih.gov Furthermore, the development of long-chain fatty acid oxidation disorders highlights the critical importance of proper fatty acid metabolism and the severe consequences of its disruption, underscoring the need for deeper understanding in this area. ajmc.com Overcoming these challenges will require interdisciplinary approaches, combining advanced analytical chemistry, synthetic biology, and sophisticated cell biology models to fully unravel the functions and applications of compounds like this compound.
Table of Potential Research Applications
| Section | Research Area | Potential Application of this compound |
|---|---|---|
| 7.1 | Lipid Research | As a biochemical probe to study cell membrane fluidity, lipid raft organization, and sphingolipid metabolism. capes.gov.brnih.gov |
| 7.2 | Material Science | As a monomer for creating novel biocompatible and biodegradable polyesters and polyurethanes. chemrxiv.orgacs.org |
| 7.3 | Biocatalysis | As a target molecule for production via sustainable, enzyme-based cascade reactions for research and industry. nih.govebi.ac.uk |
| 7.4 | Biomarker Development | As a potential non-clinical biomarker for monitoring oxidative stress or environmental exposures. nih.govnih.gov |
| 7.5 | Emerging Research | Investigation of potential therapeutic activities in cancer, metabolic diseases (e.g., diabetes), and neuroinflammation. gerli.comnih.govnih.gov |
| 7.6 | Overcoming Challenges | As a model compound to develop improved synthesis methods and to study the complex interplay of hydroxylated fatty acids in biological systems. nih.govnih.gov |
Q & A
Q. What are the primary analytical techniques for structural confirmation of 2-Hydroxyoctadec-2-enoic acid, and how should they be applied?
- Methodological Answer : Structural elucidation requires a combination of spectroscopic methods:
- NMR Spectroscopy : Use - and -NMR to identify functional groups (e.g., hydroxyl, carboxylic acid) and double-bond geometry. For stereochemical confirmation, NOESY or ROESY experiments are critical.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formula, while fragmentation patterns in electron ionization (EI-MS) or electrospray ionization (ESI-MS) can verify unsaturated bonds .
- Infrared (IR) Spectroscopy : Identify characteristic peaks for hydroxyl (3200–3600 cm) and carboxylic acid (1700–1725 cm) groups.
Cross-reference spectral data with databases like NIST Chemistry WebBook or PubChem for validation .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Hazard Classification : Based on analogs (e.g., 2-(Hydroxyamino)acetic acid), assume GHS Category 1A/1B for skin corrosion and flammability. Use flame-resistant lab coats, nitrile gloves, and safety goggles .
- Ventilation : Conduct experiments in fume hoods to prevent inhalation of aerosols or vapors.
- Spill Management : Neutralize spills with inert absorbents (e.g., sand) and dispose via certified hazardous waste protocols .
Advanced Research Questions
Q. How can researchers address contradictions in reported biological activities of this compound across studies?
- Methodological Answer : Discrepancies may arise from:
- Purity Variability : Validate compound purity (>95%) via HPLC or GC-MS before biological assays. Impurities like isomers (e.g., 2-Hydroxyoctadecanoic acid) can confound results .
- Experimental Design : Standardize cell lines, animal models, and dosage regimes. Use positive controls (e.g., known anti-inflammatory agents) to calibrate activity measurements.
- Statistical Analysis : Apply ANOVA or multivariate regression to isolate confounding variables (e.g., solvent effects, pH) .
Q. What strategies are effective for probing the stereochemical stability of this compound under varying pH conditions?
- Methodological Answer :
- Chiral Chromatography : Use chiral stationary phases (e.g., amylose- or cellulose-based columns) to monitor enantiomeric excess over time.
- pH-Dependent Kinetics : Conduct kinetic studies at pH 2–9 to assess racemization rates. Buffer systems (e.g., phosphate, acetate) must be inert to the compound.
- Circular Dichroism (CD) : Track optical activity changes to correlate configuration with stability .
Q. How should researchers design experiments to investigate the compound’s interaction with lipid membranes?
- Methodological Answer :
- Model Membranes : Prepare liposomes (e.g., DPPC or POPC bilayers) and use fluorescence anisotropy or surface plasmon resonance (SPR) to measure partitioning.
- Molecular Dynamics (MD) Simulations : Simulate interactions with lipid tails to predict insertion efficiency.
- Calorimetry : Differential scanning calorimetry (DSC) quantifies phase transition perturbations caused by the compound .
Data Presentation and Analysis Guidelines
Table 1 : Example Framework for Reporting Conflicting Biological Data
| Study | Purity (%) | Model System | Observed Activity | Proposed Variables |
|---|---|---|---|---|
| A | 98 | RAW 264.7 macrophages | Anti-inflammatory (IC: 10 μM) | Solvent: DMSO; pH 7.4 |
| B | 87 | THP-1 monocytes | No significant effect | Solvent: Ethanol; pH 6.8 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
